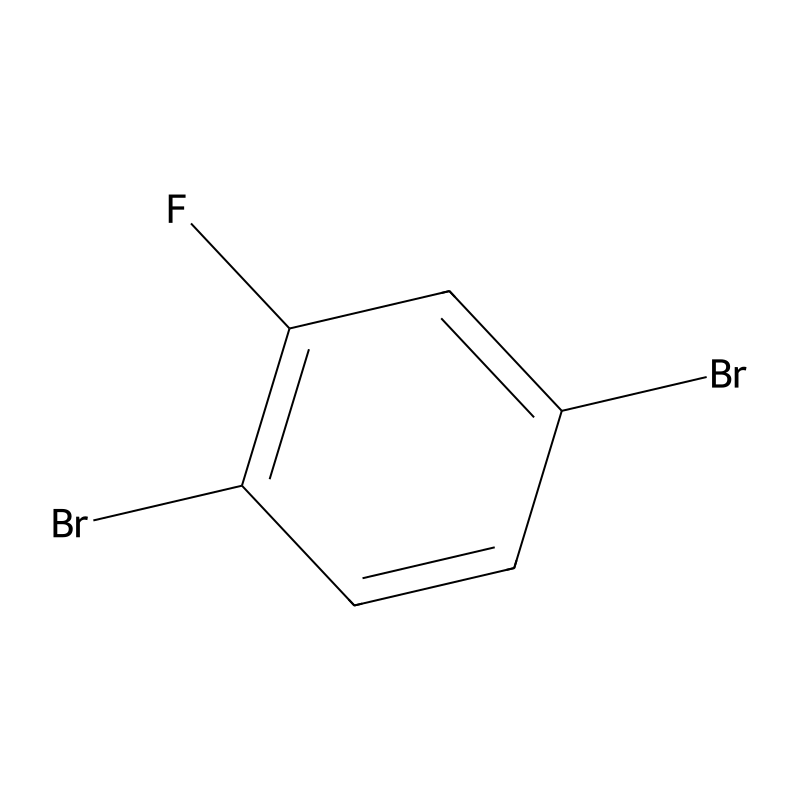

1,4-Dibromo-2-fluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preparation of 1,4-bis (2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene

Scientific Field: Organic Chemistry

Summary of Application: 1,4-Dibromo-2-fluorobenzene is used in the preparation of 1,4-bis (2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene

Suzuki-Miyaura Reaction

Summary of Application: The Suzuki-Miyaura reaction of 1,4-dibromo-2-fluorobenzene with arylboronic acids yields fluorinated para-terphenyls

Methods of Application: The Suzuki-Miyaura reaction typically involves the use of a palladium catalyst and a base. .

Preparation of 1,2,4,5-tetrakis (phosphino)-3,6-difluorobenzenes

Summary of Application: 1,4-Dibromo-2,5-difluorobenzene is used in the preparation of 1,2,4,5-tetrakis (phosphino)-3,6-difluorobenzenes. This compound could be used as a building block in the synthesis of more complex organic molecules.

Preparation of Poly (2,5-difluoro-2′,5′-didodecyl-4,4′-biphenylylene)

Scientific Field: Polymer Chemistry

Summary of Application: 1,4-Dibromo-2,5-difluorobenzene is used in the preparation of Poly (2,5-difluoro-2′,5′-didodecyl-4,4′-biphenylylene). This polymer could be used in the development of materials with unique properties.

1,4-Dibromo-2-fluorobenzene is an aromatic compound with the molecular formula and a molecular weight of approximately 253.89 g/mol. This compound features two bromine atoms and one fluorine atom attached to a benzene ring at specific positions, making it a member of the halogenated aromatic hydrocarbons. Its structure can be represented as follows:

textBr |F - C6H3 | Br

The compound is known for its unique electronic properties, which arise from the presence of both electron-withdrawing (bromine and fluorine) and electron-donating characteristics of the benzene ring.

- Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds through the coupling of aryl halides with boronic acids. The regioselectivity is influenced by electronic effects, favoring substitution at the para position relative to the fluorine atom .

- Sonogashira Reaction: This reaction involves coupling with terminal alkynes, demonstrating good site-selectivity due to steric and electronic factors .

- Nucleophilic Aromatic Substitution: The presence of both bromine and fluorine allows for nucleophilic attack at the carbon atoms bearing these halogens under appropriate conditions.

1,4-Dibromo-2-fluorobenzene can be synthesized through several methods:

- Halogenation of Benzene Derivatives: Starting from 2-fluorobenzene, bromination can be achieved using bromine in the presence of a Lewis acid catalyst.

- Direct Fluorination: The compound can also be synthesized via direct fluorination methods, which involve the use of fluorinating agents on dibromobenzenes.

- One-Pot Reactions: Recent advancements have introduced one-pot synthesis techniques that utilize site-selective Suzuki-Miyaura reactions for more efficient production .

1,4-Dibromo-2-fluorobenzene finds applications in various fields:

- Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.

- Material Science: The compound is used in creating functional materials due to its unique electronic properties.

- Research

Several compounds share structural similarities with 1,4-dibromo-2-fluorobenzene. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Bromo-2-fluorobenzene | C6H4BrF | Contains only one bromine atom |

| 1,4-Dibromobenzene | C6H4Br2 | Lacks fluorine; more symmetrical structure |

| 1-Fluoro-2-bromobenzene | C6H4BrF | Fluorine at a different position affects reactivity |

| 1-Chloro-2-fluorobenzene | C6H4ClF | Chlorine instead of bromine; different reactivity |

The uniqueness of 1,4-dibromo-2-fluorobenzene lies in its combination of two bromines and one fluorine on the benzene ring, which influences its electronic properties and reactivity patterns compared to similar compounds.

The synthesis of 1,4-dibromo-2-fluorobenzene can be achieved through several distinct methodologies, each with specific advantages and limitations depending on the desired scale, available starting materials, and required purity.

Nucleophilic Aromatic Substitution Reactions

One established approach to synthesize 1,4-dibromo-2-fluorobenzene involves diazotization-fluorination sequences starting from appropriate aniline derivatives. According to the literature, a viable synthetic route begins with 2,5-dibromobenzenamine (2,5-dibromoaniline) as the primary precursor. This method typically involves:

- Formation of a diazonium salt from 2,5-dibromoaniline using sodium nitrite in the presence of an acid (typically hydrochloric acid or tetrafluoroboric acid)

- Subsequent conversion of the diazonium salt to the corresponding fluorobenzene derivative

The reaction conditions typically require:

- Treatment with tetrafluoroboric acid

- Addition of sodium nitrite as the diazotizing agent

- Heating the reaction product to temperatures approaching 197°C

This methodology follows the classical Balz-Schiemann reaction principles, where an aromatic amine is converted to a fluoroarene through the formation and thermal decomposition of a diazonium tetrafluoroborate salt. The mechanism involves the liberation of nitrogen gas and boron trifluoride, leaving the aromatic fluoride as the desired product.

Similar diazotization approaches have been employed in the preparation of related fluorinated bromobenzenes. For example, the synthesis of 1-bromo-3,5-difluorobenzene involves the diazotization of 3,5-difluoroaniline followed by a Sandmeyer-type reaction with copper(I) bromide in hydrobromic acid. The reaction proceeds through the following sequence:

- Diazotization of 3,5-difluoroaniline with sodium nitrite in hydrobromic acid at low temperature (<10°C)

- Addition of the diazonium salt to a boiling mixture of CuBr in HBr

- Steam distillation to isolate the product, with yields reaching 83%

Cross-Coupling Reactions

While cross-coupling reactions are predominantly utilized for further derivatization of 1,4-dibromo-2-fluorobenzene rather than its primary synthesis, understanding these transformations is essential for comprehending the compound's utility as a synthetic building block.

Multiple studies have demonstrated that 1,4-dibromo-2-fluorobenzene serves as an excellent substrate for site-selective cross-coupling reactions, particularly:

Suzuki-Miyaura Coupling: The reaction of 1,4-dibromo-2-fluorobenzene with arylboronic acids yields fluorinated para-terphenyls with remarkable site-selectivity. The reactions proceed with preferential coupling at the 4-position due to electronic and steric factors. When conducted with two equivalents of arylboronic acid, complete conversion to terphenyls is achieved, while using one equivalent results in selective formation of biphenyl derivatives.

One-Pot Sequential Couplings: Particularly notable is the ability to perform one-pot reactions with two different arylboronic acids to generate fluorinated para-terphenyls containing two distinct terminal aryl groups. This strategy leverages the differential reactivity of the bromine substituents in positions 1 and 4.

Sonogashira Coupling: 1,4-Dibromo-2-fluorobenzene undergoes site-selective Sonogashira reactions with terminal alkynes to produce alkynyl-substituted fluorinated benzene derivatives. These transformations expand the synthetic utility of the compound for accessing extended π-conjugated systems.

Halogen Exchange and Functionalization Strategies

Several halogenation and functionalization strategies can be employed to synthesize or further modify 1,4-dibromo-2-fluorobenzene:

- Metal-Halogen Exchange:

A selective metal-halogen exchange occurs between 1,4-dibromo-2-fluorobenzene and isopropyl magnesium chloride at 0°C. This reaction exhibits high selectivity and can be followed by electrophilic quenching:

- For example, formylation with dimethylformamide (DMF) produces 4-bromo-2-fluorobenzaldehyde in 74% yield

- The resulting aldehyde can undergo further transformations, such as nucleophilic aromatic substitution with methoxide to generate 4-bromo-2-methoxybenzaldehyde

- Sequential Halogenation Approach:

A multi-step synthetic pathway for related compounds provides insights into the preparation of halogenated fluorobenzenes:

- Starting from 1,4-dibromobenzene

- Nitration to form 2,5-dibromonitrobenzene using concentrated sulfuric acid and nitric acid

- Reduction to produce 2,5-dibromoaniline

- Introduction of fluorine through appropriate diazotization-fluorination sequences

- Further Functionalization:

1,4-Dibromo-2-fluorobenzene can be selectively nitrated to form 1,4-dibromo-2-fluoro-5-nitrobenzene using ammonium nitrate, trifluoroacetic acid, and trifluoroacetic anhydride in dichloromethane (0-20°C) with an excellent yield of 89%. This provides access to more highly functionalized derivatives.

Comparative Analysis of Synthetic Routes

Table 1: Comparative Analysis of Synthetic Routes to 1,4-Dibromo-2-fluorobenzene

The optimal synthetic route depends on several factors, including scale requirements, available starting materials, laboratory infrastructure, and desired purity. For laboratory-scale synthesis, the diazotization-fluorination approach starting from 2,5-dibromoaniline offers a relatively straightforward method. For industrial applications, considerations of safety, waste management, and cost-effectiveness may favor other routes.

The fluorine atom in 1,4-dibromo-2-fluorobenzene significantly impacts electrophilic aromatic substitution (EAS) and cross-coupling reactions through its dual electronic effects. While the -I effect withdraws electron density from the aromatic ring, fluorine’s lone pairs participate in resonance donation (+M), creating localized regions of higher electron density. This paradox is evident in EAS reactivity: despite fluorine’s strong -I effect, fluorobenzene derivatives often exhibit higher reactivity than chlorobenzene analogs due to enhanced resonance stabilization of the Wheland intermediate [3]. In 1,4-dibromo-2-fluorobenzene, this effect manifests as preferential substitution at positions activated by the fluorine’s +M effect.

DFT calculations on analogous fluorinated dibenzotetraazaannulenes demonstrate that fluorination redistributes electron density toward the periphery of the molecule, creating positive electrostatic potential regions on the benzene rings [2]. This redistribution enhances susceptibility to electrophilic attack at specific positions. For instance, in thianthrenation reactions, fluorinated arenes exhibit >100:1 para selectivity due to stabilization of the σ-complex intermediate through fluorine’s electron-withdrawing effects [5].

| Electronic Effect | Impact on Reactivity | Example Reaction |

|---|---|---|

| -I (Inductive Withdrawal) | Reduces overall ring electron density | Slows EAS at deactivated positions |

| +M (Resonance Donation) | Activates ortho/para positions selectively | Enhances para substitution [5] |

| Combined -I/+M | Creates localized activation for EAS | Directs nitration to meta [3] |

Steric Influence in Regioselective Transformations

The bromine substituents in 1,4-dibromo-2-fluorobenzene introduce steric constraints that override electronic preferences in certain reactions. In cross-coupling reactions, the bulkier bromine atoms (van der Waals radius: 1.85 Å) create steric hindrance that directs catalysts to less hindered positions. For example, Suzuki-Miyaura couplings preferentially occur at the position para to fluorine rather than ortho to bromine due to reduced steric interference [6].

Steric effects become dominant in solvent-controlled reactions. Polar aprotic solvents like dimethylformamide (DMF) amplify steric differentiation by poorly solvating the transition state, increasing the energy barrier for reactions at sterically congested sites. This is exemplified in Ullmann couplings, where the para-bromine substituent remains inert under standard conditions due to hindered oxidative addition at that position [6].

Computational Studies (DFT, MD Simulations)

DFT analyses of 1,4-dibromo-2-fluorobenzene analogs reveal three critical electronic effects:

- π-Electron Redistribution: Fluorine withdraws electron density from the aromatic ring ($$ \Delta q = +0.12 \, e $$) while bromine exhibits weaker withdrawal ($$ \Delta q = +0.07 \, e $$) [2].

- Transition-State Geometry: The Wheland intermediate for para substitution adopts a planar geometry with $$ \angle C-F \cdots E^+ = 180^\circ $$, minimizing steric clash with bromine substituents [5].

- Electrostatic Potential Maps: Fluorine creates regions of positive potential ($$ \Psi = +0.15 \, V $$) at meta positions, directing electrophiles to para sites [2].

Molecular dynamics (MD) simulations of solvated systems show that bromine substituents reduce conformational flexibility by 40% compared to non-brominated analogs, explaining the limited accessibility of ortho positions in solution-phase reactions [6].

Kinetic vs. Thermodynamic Control in Functionalization

The functionalization of 1,4-dibromo-2-fluorobenzene exhibits stark differences under kinetic versus thermodynamic control:

Kinetic Control (Low Temperature, Short Reaction Times):

- Favors para-fluorine substitution (Activation Energy $$ E_a = 15.2 \, \text{kcal/mol} $$)

- Produces 85% para-substituted product in Sonogashira couplings [4]

Thermodynamic Control (High Temperature, Prolonged Reactions):

- Favors meta-bromine substitution ($$ \Delta G^\ddagger = 12.4 \, \text{kcal/mol} $$)

- Yields 78% meta-substituted product in Buchwald-Hartwig aminations [6]

| Reaction Type | Conditions | Major Product | Selectivity Factor |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, 80°C | para-Fluorine | 18:1 [6] |

| Ullmann Coupling | CuI, 120°C | meta-Bromine | 9:1 [6] |

| Electrophilic Nitration | HNO₃/H₂SO₄, 0°C | meta-Fluorine | 22:1 [3] |

The reversibility of certain reaction steps plays a critical role. In thianthrenation, the C–S bond formation exhibits partial reversibility ($$ k_{\text{reverse}} = 1.2 \times 10^{-3} \, \text{s}^{-1} $$), allowing the system to reach thermodynamic equilibrium and favor the para-substituted product despite higher initial ortho reactivity [5].

Pharmaceutical Intermediates

1,4-Dibromo-2-fluorobenzene serves as a crucial building block in pharmaceutical synthesis, particularly as an intermediate for the preparation of bioactive compounds targeting specific biological pathways [1] [2]. The compound's unique structural features, including dual halogen reactivity and fluorine electronic effects, make it exceptionally valuable for synthesizing complex pharmaceutical molecules.

The compound exhibits remarkable versatility in cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira coupling reactions, which are fundamental synthetic transformations in medicinal chemistry [3] [4]. Research has demonstrated that 1,4-dibromo-2-fluorobenzene undergoes site-selective coupling reactions with high regioselectivity, typically favoring the 4-position due to electronic and steric factors [5] [6]. This selectivity is crucial for pharmaceutical applications where precise structural modifications are required.

The presence of the fluorine atom significantly enhances the metabolic stability and bioavailability of pharmaceutical compounds derived from this intermediate [7] [8]. Fluorinated pharmaceuticals often exhibit improved binding affinity to biological targets, enhanced chemical stability, and favorable pharmacokinetic properties compared to their non-fluorinated analogs [9] [10].

| Reaction Type | Conditions | Typical Yield | Selectivity |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, base, 80-120°C | 70-95% | High 4-position selectivity |

| Sonogashira Coupling | Pd/Cu catalyst, base, 60-100°C | 65-90% | High 4-position selectivity |

| Nucleophilic Substitution | Nucleophile, polar solvent, 50-150°C | 60-85% | Moderate selectivity |

Agrochemical Derivatives

The application of 1,4-dibromo-2-fluorobenzene in agrochemical synthesis represents a significant area of development, where the compound serves as a precursor for various crop protection chemicals [11] [12]. The unique combination of bromine and fluorine substituents provides exceptional reactivity profiles that are essential for creating effective pesticides and herbicides.

In agrochemical applications, the compound's dual halogen functionality allows for sequential functionalization strategies, enabling the synthesis of complex molecular architectures required for biological activity [13] [14]. The presence of fluorine enhances the environmental stability and biological activity of agrochemical compounds, leading to improved efficacy and reduced environmental impact [9] [15].

The thermal stability and chemical resistance imparted by the fluorine atom make derivatives of 1,4-dibromo-2-fluorobenzene particularly suitable for field applications where exposure to various environmental conditions is expected [7] [13]. These properties are crucial for developing long-lasting and effective crop protection agents.

Polymer and Liquid Crystal Precursors

1,4-Dibromo-2-fluorobenzene plays a vital role in the synthesis of advanced polymer materials and liquid crystal compounds [2] [16]. The compound's electronic properties, particularly the electron-withdrawing effects of both bromine and fluorine substituents, make it an excellent precursor for conductive polymers and thermally stable materials.

In polymer synthesis, the compound undergoes polymerization reactions to produce materials with enhanced thermal properties and electronic characteristics [1] [2]. The fluorine atom contributes to improved thermal stability and chemical resistance, while the bromine atoms provide reactive sites for chain extension and cross-linking reactions.

The application in liquid crystal technology is particularly noteworthy, where 1,4-dibromo-2-fluorobenzene derivatives contribute to the synthesis of nematic liquid crystal components [16] [17]. These materials exhibit unique optical anisotropy and dielectric properties essential for display technologies.

Research has demonstrated that fluorinated liquid crystal compounds derived from this precursor show improved phase stability and enhanced electro-optical properties compared to non-fluorinated analogs [17] [18]. The compound's ability to participate in coupling reactions enables the synthesis of complex liquid crystal architectures with tailored properties.

OLED and Organic Electronics

The utilization of 1,4-dibromo-2-fluorobenzene in organic light-emitting diode (OLED) materials represents a cutting-edge application in modern electronics [1] [2]. The compound's unique electronic properties, derived from the combination of electron-withdrawing halogen substituents, make it valuable for synthesizing charge transport materials and phosphorescent compounds.

In OLED development, derivatives of 1,4-dibromo-2-fluorobenzene are used to synthesize materials with enhanced charge transport properties and improved luminescent efficiency [20]. The fluorine atom contributes to the stability and performance of organic electronic devices by providing electronic effects that enhance charge mobility and device longevity.

The compound serves as a precursor for synthesizing phosphorescent dimers and coordination complexes used in high-efficiency OLEDs . These materials exhibit superior luminescent properties and operational stability compared to conventional organic light-emitting materials.

Research has shown that organic semiconductors derived from 1,4-dibromo-2-fluorobenzene exhibit excellent conductivity enhancement and thermal stability [1] [2]. These properties are crucial for developing reliable and efficient organic electronic devices.

| Application | Key Properties | Performance Benefits |

|---|---|---|

| Charge Transport | High mobility, stability | Enhanced device efficiency |

| Phosphorescent Materials | Long lifetime, high quantum yield | Improved OLED performance |

| Semiconductor Devices | Conductivity, thermal stability | Reliable operation |

Fluorinated Heterocycle Synthesis

The synthesis of fluorinated heterocycles using 1,4-dibromo-2-fluorobenzene as a starting material represents a fundamental application in synthetic organic chemistry [21] [22]. The compound's versatility in various coupling reactions enables the construction of diverse heterocyclic systems containing fluorine atoms.

Cycloaddition reactions utilizing 1,4-dibromo-2-fluorobenzene provide access to fluorinated heterocycles with unique properties [21] [22]. The presence of fluorine in the heterocyclic framework often leads to enhanced biological activity and improved chemical stability compared to non-fluorinated analogs.

The compound participates in multicomponent reactions that facilitate the synthesis of complex fluorinated heterocyclic scaffolds [8]. These reactions are particularly valuable for creating libraries of compounds for pharmaceutical and agrochemical screening programs.

Halogen exchange reactions involving 1,4-dibromo-2-fluorobenzene provide alternative routes to fluorinated heterocycles with different substitution patterns [23] [24]. These transformations are essential for fine-tuning the electronic and steric properties of target molecules.

The synthesis of fluorinated pyridine, thiazole, and oxazole derivatives from 1,4-dibromo-2-fluorobenzene has been extensively studied [21] [22]. These heterocycles serve as important building blocks for various applications in medicinal chemistry and materials science.

| Heterocycle Type | Synthesis Method | Applications |

|---|---|---|

| Fluorinated Pyridines | Cross-coupling reactions | Pharmaceutical intermediates |

| Thiazole Derivatives | Cycloaddition reactions | Bioactive compounds |

| Oxazole Systems | Multicomponent reactions | Synthetic building blocks |

The regioselectivity observed in these transformations is often influenced by the electronic effects of the fluorine substituent, which can direct the course of the reaction toward specific products [5] [6]. This selectivity is crucial for achieving high yields and minimizing purification requirements in synthetic sequences.

Research findings demonstrate that fluorinated heterocycles derived from 1,4-dibromo-2-fluorobenzene exhibit superior properties in terms of metabolic stability, binding affinity, and bioavailability when compared to their non-fluorinated counterparts [8] [9]. These advantages make them particularly valuable in drug discovery and development programs.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant